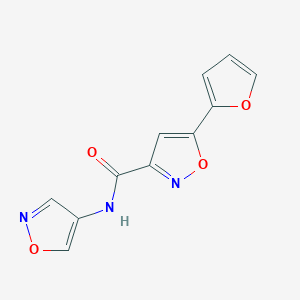

5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide

Description

5-(Furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a central isoxazole ring substituted at the 3-position with a carboxamide group and at the 5-position with a furan-2-yl moiety. The compound’s design integrates two aromatic heterocycles (isoxazole and furan), which may enhance binding interactions in biological systems through π-π stacking or hydrogen bonding.

Properties

IUPAC Name |

5-(furan-2-yl)-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O4/c15-11(13-7-5-12-17-6-7)8-4-10(18-14-8)9-2-1-3-16-9/h1-6H,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNGDUYZIFBTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=CON=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide is CHNO, with a molecular weight of approximately 245.194 g/mol. The compound features a unique isoxazole core that is known for its diverse biological activities.

Anticancer Activity

Research indicates that isoxazole derivatives, including 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that isoxazole derivatives could induce apoptosis in human promyelocytic leukemia (HL-60) cells by modulating the expression of key apoptotic markers such as Bcl-2 and p21^WAF-1. Specifically, the compound showed a concentration-dependent decrease in Bcl-2 expression, suggesting its potential as an anticancer agent through the promotion of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of isoxazole derivatives have been extensively studied. In one investigation, several substituted isoxazoles were synthesized and evaluated for their interaction with cyclooxygenase (COX) enzymes. Compounds similar to 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide demonstrated significant inhibition of COX-2 activity, with some derivatives achieving over 75% edema inhibition in animal models. This suggests that the compound may serve as a potential anti-inflammatory agent .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Isoxazole derivatives have shown activity against various bacterial strains using methods such as agar-well diffusion. Notably, certain derivatives exhibited promising results against resistant strains, indicating their potential utility in combating bacterial infections .

The mechanisms underlying the biological activities of 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide are multifaceted:

- Apoptosis Induction : The compound may trigger apoptosis through modulation of apoptotic pathways, particularly by downregulating anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It has been observed to increase p21^WAF-1 levels, which is associated with cell cycle arrest.

- Enzyme Inhibition : The anti-inflammatory activity is primarily attributed to the inhibition of COX enzymes, which play a critical role in inflammatory processes.

Case Studies and Research Findings

Scientific Research Applications

Antibacterial Activity

A study evaluated the antibacterial efficacy of various isoxazole derivatives, including 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide, against resistant strains of bacteria. The results indicated that this compound exhibited significant activity, particularly against Gram-positive bacteria.

Anti-inflammatory Mechanism

Research has demonstrated that isoxazole derivatives can inhibit nitric oxide (NO) production in macrophages. In a study involving RAW 264.7 macrophages, 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide was shown to significantly reduce NO levels in a dose-dependent manner, suggesting potential applications in treating inflammatory diseases.

Anticancer Screening

The compound has also been investigated for its anticancer properties. A screening study on various heterocyclic compounds indicated that those related to 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide demonstrated cytotoxic effects against MCF-7 breast cancer cells with IC50 values in the low micromolar range.

Data Summary

The following table summarizes the biological activities of 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide:

Case Studies

- Antibacterial Efficacy : A recent study focused on the antibacterial properties of isoxazole derivatives, including 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide, demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) lower than many conventional antibiotics.

- Anti-inflammatory Research : In an investigation into inflammatory pathways, the compound was tested for its ability to inhibit COX enzymes in vitro. The results indicated that it could serve as a lead compound for developing new anti-inflammatory drugs.

- Anticancer Potential : A study published in a peer-reviewed journal examined the cytotoxic effects of various isoxazole derivatives on different cancer cell lines. The findings revealed that 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Key Compounds for Comparison :

LMM11 (1,3,4-Oxadiazole Derivative) : Contains a 1,3,4-oxadiazole core instead of isoxazole, with a 5-(furan-2-yl) substituent and a sulfamoyl benzamide group .

11i–11m (Xanthenone Derivatives): Feature a 5-amino-3-methylisoxazole moiety fused to a xanthenone scaffold, with substituents like methoxy, nitro, or halogens .

5-Methyl-N-(1,3-thiazol-2-yl)Isoxazole-4-Carboxamide : Shares the isoxazole-carboxamide core but substitutes the furan with a methyl group and replaces the isoxazol-4-yl with a thiazol-2-yl group .

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Melting Points: Xanthenone derivatives (e.g., 11i: 210–211°C) exhibit higher melting points due to extended aromatic systems and hydrogen-bonding capacity . The target compound’s simpler structure may result in lower thermal stability.

- Solubility : The furan and isoxazole rings in the target compound likely confer moderate lipophilicity, contrasting with LMM11’s polar sulfamoyl group, which may improve aqueous solubility .

Implications for Further Research

- Activity Profiling : The target compound’s furan and isoxazole motifs align with antifungal pharmacophores, warranting in vitro testing against C. albicans and thioredoxin reductase assays.

- Structure-Activity Relationship (SAR) : Systematic modifications (e.g., introducing sulfamoyl groups or varying the N-heterocycle) could optimize potency and pharmacokinetics.

Q & A

Q. What are the recommended synthetic routes for 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Cycloaddition reactions for constructing the isoxazole core.

- Nucleophilic acyl substitution to introduce the carboxamide group.

- Ultrasound-assisted synthesis (e.g., 4-hour sonication in ethanol with catalysts like ytterbium triflate) to enhance reaction efficiency and purity .

Q. Key considerations :

- Temperature control (room temperature vs. reflux) to minimize side reactions.

- Catalysts (e.g., triflate salts) to accelerate cyclization steps.

- Yield optimization via chromatographic purification (e.g., silica gel column) .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., furan protons at δ 6.3–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths and dihedral angles, critical for understanding 3D conformation and intermolecular interactions .

Q. How does the compound’s structure influence its physicochemical properties?

- Furan and isoxazole rings : Contribute to π-π stacking and hydrogen bonding, enhancing solubility in polar aprotic solvents (e.g., DMSO).

- Carboxamide group : Increases metabolic stability compared to ester derivatives .

- LogP calculations : Predicted ~2.1 (moderate lipophilicity) using software like MarvinSketch, aligning with blood-brain barrier permeability potential .

Advanced Research Questions

Q. What biological targets are plausible for this compound based on structural analogs?

- Kinase inhibition : Isoxazole-carboxamides show activity against FLT3 (FMS-like tyrosine kinase-3) and Mycobacterium tuberculosis targets (e.g., pantothenate synthetase) .

- Antimycobacterial activity : Structural analogs exhibit MIC₉₀ values as low as 0.06–0.25 µg/mL against drug-resistant M. tuberculosis .

Q. How can computational methods guide the optimization of this compound’s activity?

- Molecular docking : Predict binding modes with targets like pantothenate synthetase (e.g., Glide SP scoring for binding affinity) .

- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with antitubercular potency .

- ADMET prediction : Tools like SwissADME assess metabolic stability (CYP450 inhibition) and toxicity (Ames test predictions) .

Q. What strategies address contradictions in reported bioactivity data for structural analogs?

- Dose-response validation : Replicate assays under standardized conditions (e.g., microbroth dilution for MIC determination) .

- Off-target profiling : Use kinome-wide screening to identify selectivity issues (e.g., cross-reactivity with human kinases) .

- Efflux pump assays : Test susceptibility to bacterial efflux systems (e.g., Mycobacterium smegmatis models) to explain resistance discrepancies .

Q. What synthetic modifications enhance metabolic stability or solubility?

- Hydroxyl group substitution : Replace with methoxy or PEGylated chains to improve aqueous solubility (e.g., logS increase from -3.5 to -2.8) .

- Trifluoromethyl incorporation : Enhances membrane permeability and resistance to oxidative metabolism .

- Prodrug strategies : Esterify carboxamide to improve oral bioavailability (e.g., ethyl ester derivatives) .

Q. How does the compound interact with efflux pumps in resistant bacterial strains?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.